N-methyladamantan-1-amine

Übersicht

Beschreibung

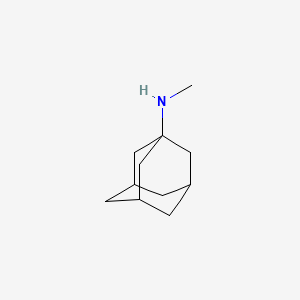

N-methyladamantan-1-amine, also known as N-methyl-1-adamantanamine, is an organic compound with the molecular formula C11H19N . It has a molecular weight of 165.28 . The compound is typically stored in a dark place, sealed in dry, room temperature conditions .

Synthesis Analysis

The synthesis of N-methyladamantan-1-amine involves the replacement of the metabolically unstable azepane ring with a 1-adatamantamine moiety . This process was designed to improve the metabolic stability of the cyclic amine fragment of the lead compound .Molecular Structure Analysis

N-methyladamantan-1-amine is a tertiary amine, meaning it has three groups attached to the nitrogen atom . It contains a total of 53 bonds, including 22 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 4 six-membered rings, and 3 eight-membered rings .Chemical Reactions Analysis

Amines, such as N-methyladamantan-1-amine, are known to react with carbonyl compounds. The reaction typically begins with the formation of a bond between the carbonyl carbon and an attacking nucleophile .Physical And Chemical Properties Analysis

N-methyladamantan-1-amine is a tertiary amine, which means it has three groups attached to the nitrogen atom . It has a high GI absorption and is BBB permeant . The compound has a log Po/w (iLOGP) of 2.49, indicating its lipophilicity . It is soluble, with a solubility of 0.364 mg/ml or 0.0022 mol/l .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

N-methyladamantan-1-amine has been found to have larvicidal and repellent activity against the larvae and adults of Aedes aegypti, a dengue vector mosquito .

Methods of Application

The compound was identified as a major derivative in the crude ethanolic extracts of the Bael tree leaf. The larvicidal activity was tested against the fourth instar larvae of the mosquito, and the repellent activity was evaluated in comparison to the pure compounds .

Results or Outcomes

The compound showed a prominent mortality rate (93.60%) at the maximum dosage of 100 ppm. The repellent activity was also found to be significant, with maximum protection time up to 210 minutes .

Synthesis of Unsaturated Adamantane Derivatives

Specific Scientific Field

Summary of the Application

N-methyladamantan-1-amine is used in the synthesis of unsaturated adamantane derivatives, which are important for the creation of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds. The synthesis methods vary depending on the group .

Results or Outcomes

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Sigma Receptor Ligands

Specific Scientific Field

Summary of the Application

N-methyladamantan-1-amine has been explored as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2 (3H)one sigma receptor (σR) ligands . Sigma receptors are a unique class of receptors that modulate different proteins, including N-methyl-D-aspartate receptor, and Ca2+ ion channels .

Methods of Application

The metabolically unstable azepane ring of the lead compound was replaced with a 1-adamantanamine moiety. The structure–affinity relationships, binding properties, and metabolic stability studies of a series of benzo[d]thiazol-2 (3H)one as sigma receptor ligands were reported .

Results or Outcomes

Among the synthesized analogs, compound 12 had low nanomolar affinity for the σ1R (Ki = 7.2 nM) and moderate preference (61-fold) over the σ2R. In vitro metabolic stability studies showed a slight improvement of the metabolic stability for 7–12, even though an extensive metabolism in rat liver microsomes is being observed .

Safety And Hazards

The safety information for N-methyladamantan-1-amine indicates that it should be handled with caution . The compound has been assigned the signal word “Warning” and is associated with the GHS07 pictogram . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

N-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOLSRPWNVZXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190650 | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyladamantan-1-amine | |

CAS RN |

3717-38-2, 3717-39-3 | |

| Record name | 1-(Methylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-adamantylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.